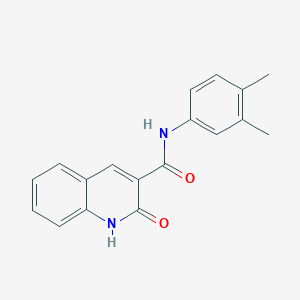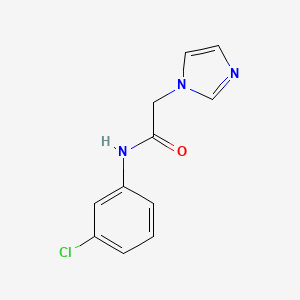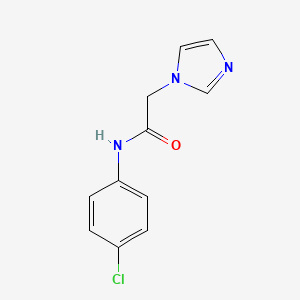![molecular formula C22H18Cl2N2O3 B7485563 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one](/img/structure/B7485563.png)
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one is a complex organic compound belonging to the quinazoline and chromen-2-one families. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and heterocyclic rings. Due to its unique chemical properties, it has garnered interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one typically involves multiple steps, starting with the preparation of the quinazoline core. One common approach is the cyclization of chalcone derivatives, which involves the formation of a quinazolin-2,4-dione scaffold. The reaction conditions for this process often require the use of strong bases or acids, and the reaction is typically carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been evaluated for its antibacterial and antifungal properties.
Medicine: : Research has explored its potential as an anticancer and anti-inflammatory agent.
Industry: : It is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 4-[(6,8-Dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one exerts its effects involves interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, leading to its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
This compound is unique due to its specific structural features, such as the presence of the dichloroquinazolinyl and propan-2-yl groups. Similar compounds include other quinazoline and chromen-2-one derivatives, which may have different substituents or functional groups. These compounds are often compared in terms of their biological activity, stability, and synthetic accessibility.
Propiedades
IUPAC Name |
4-[(6,8-dichloroquinazolin-4-yl)oxymethyl]-7-methyl-6-propan-2-ylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O3/c1-11(2)15-8-16-13(5-20(27)29-19(16)4-12(15)3)9-28-22-17-6-14(23)7-18(24)21(17)25-10-26-22/h4-8,10-11H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLUWRKMDXGRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC3=NC=NC4=C3C=C(C=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
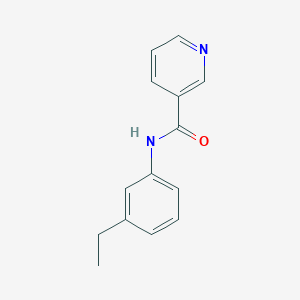
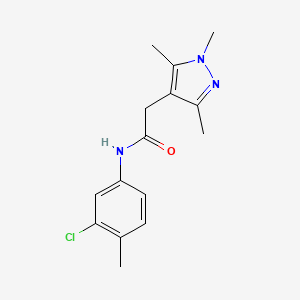
![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7485499.png)
![3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)-N-(1-propylbenzimidazol-2-yl)propanamide](/img/structure/B7485505.png)
![N-(1H-benzimidazol-2-yl)-4-[(8-methylimidazo[1,2-a]pyridin-2-yl)methoxy]benzamide](/img/structure/B7485508.png)
![(E)-3-(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485513.png)
![7-[(5-carboxy-2,3-dimethylphenyl)sulfonylamino]-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxylic acid](/img/structure/B7485527.png)
![(E)-3-(7-chloro-1,3-benzodioxol-5-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485528.png)
![(6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-4-yl)-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7485541.png)
![(2S)-1-(4-methoxyphenyl)sulfonyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]pyrrolidine-2-carboxamide](/img/structure/B7485545.png)
![(E)-3-(2-ethyl-1-benzofuran-3-yl)-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7485551.png)
